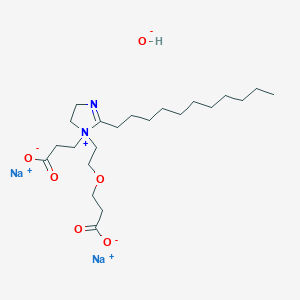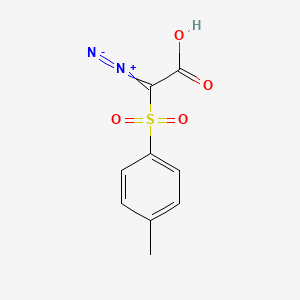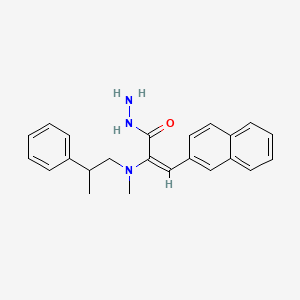
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C24H30O5. It is a derivative of benzoic acid and contains both hydroxy and propanoyl functional groups on the phenyl ring, as well as an octyloxy group on the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Preparation of 3-Hydroxy-4-propanoylphenyl: This intermediate can be synthesized by the Friedel-Crafts acylation of phenol with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Preparation of 4-(Octyloxy)benzoic Acid: This can be synthesized by the esterification of 4-hydroxybenzoic acid with octanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Coupling Reaction: The final step involves the esterification of 3-Hydroxy-4-propanoylphenyl with 4-(octyloxy)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The propanoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-oxo-4-propanoylphenyl 4-(octyloxy)benzoate.
Reduction: Formation of 3-hydroxy-4-propanolphenyl 4-(octyloxy)benzoate.
Substitution: Formation of 3-hydroxy-4-propanoylphenyl 4-(alkyloxy)benzoate.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic Acid: A monohydroxybenzoic acid with similar structural features but lacking the propanoyl and octyloxy groups.
3-Hydroxy-4-pyranones: Compounds with a similar hydroxy and carbonyl functional group arrangement but different core structures.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate is unique due to its combination of hydroxy, propanoyl, and octyloxy groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
65148-54-1 |
|---|---|
Fórmula molecular |
C24H30O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(3-hydroxy-4-propanoylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-5-6-7-8-9-16-28-19-12-10-18(11-13-19)24(27)29-20-14-15-21(22(25)4-2)23(26)17-20/h10-15,17,26H,3-9,16H2,1-2H3 |
Clave InChI |
JOIJMUNXCGSVIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


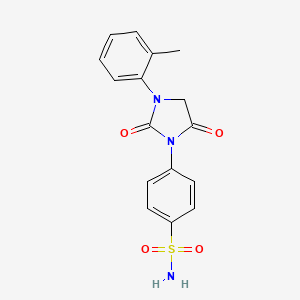

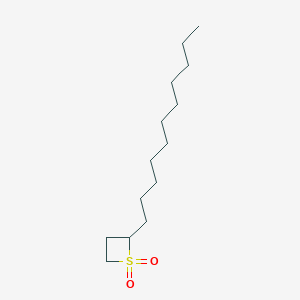
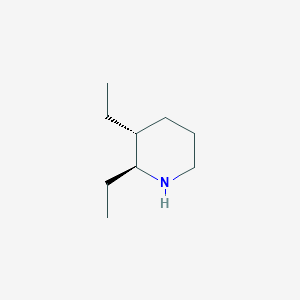
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
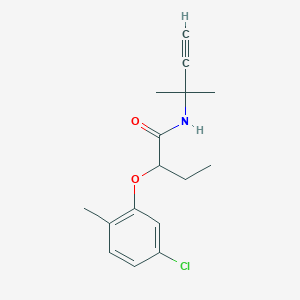
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)


